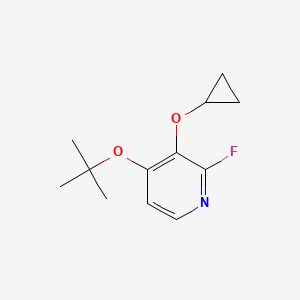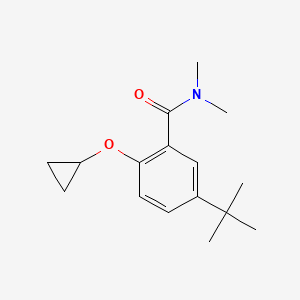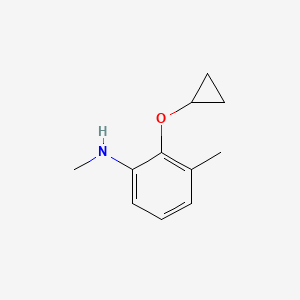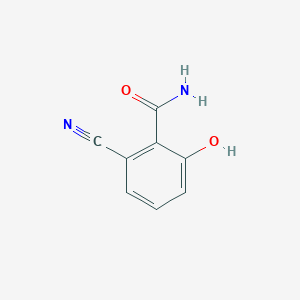
N-(5-Cyclopropoxy-4-(methylthio)pyridin-2-YL)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Cyclopropoxy-4-(methylthio)pyridin-2-YL)methanesulfonamide is a compound with the molecular formula C10H14N2O3S2 and a molecular weight of 274.364 g/mol . This compound is part of the pyridine-based heterocyclic derivatives, which are significant in modern-day drugs due to their multifaceted pharmacological effects and therapeutic applications .
Vorbereitungsmethoden
The synthesis of N-(5-Cyclopropoxy-4-(methylthio)pyridin-2-YL)methanesulfonamide involves several steps. One common method includes the use of 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine in the presence of copper iodide in dry pyridine, heated under microwave irradiation at 115°C for 30 minutes . Industrial production methods often involve similar synthetic routes but are optimized for larger scale production.
Analyse Chemischer Reaktionen
N-(5-Cyclopropoxy-4-(methylthio)pyridin-2-YL)methanesulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
This compound has a broad range of scientific research applications. In chemistry, it is used in the synthesis of other heterocyclic compounds. In biology and medicine, it has been studied for its potential pharmacological activities, including antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities . In the industry, it is used in the development of new drugs and therapeutic agents.
Wirkmechanismus
The mechanism of action of N-(5-Cyclopropoxy-4-(methylthio)pyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed pharmacological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
N-(5-Cyclopropoxy-4-(methylthio)pyridin-2-YL)methanesulfonamide can be compared with other pyridine-based heterocyclic compounds. Similar compounds include thiazolo[4,5-b]pyridines, which also exhibit a broad spectrum of pharmacological activities . The uniqueness of this compound lies in its specific structure and the resulting pharmacological properties.
Eigenschaften
Molekularformel |
C10H14N2O3S2 |
|---|---|
Molekulargewicht |
274.4 g/mol |
IUPAC-Name |
N-(5-cyclopropyloxy-4-methylsulfanylpyridin-2-yl)methanesulfonamide |
InChI |
InChI=1S/C10H14N2O3S2/c1-16-9-5-10(12-17(2,13)14)11-6-8(9)15-7-3-4-7/h5-7H,3-4H2,1-2H3,(H,11,12) |
InChI-Schlüssel |
NRCQEEPBMOVGEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC(=NC=C1OC2CC2)NS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















